molecular formula C21H20N2O5S B2835242 3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1704558-33-7

3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2835242
CAS No.: 1704558-33-7
M. Wt: 412.46
InChI Key: IUEJUTYAGUWBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiazepane ring, and a benzo[d]oxazol-2(3H)-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the formation of the thiazepane ring through cyclization reactions. The final step involves the coupling of the benzo[d]oxazol-2(3H)-one structure with the previously synthesized intermediates under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

3-[2-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c24-20(12-23-15-3-1-2-4-16(15)28-21(23)25)22-8-7-19(29-10-9-22)14-5-6-17-18(11-14)27-13-26-17/h1-6,11,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEJUTYAGUWBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.